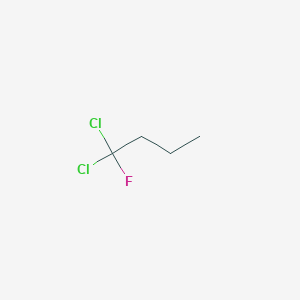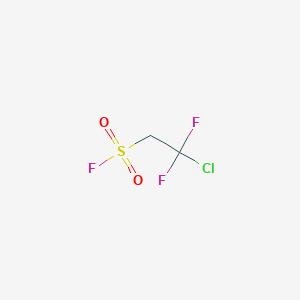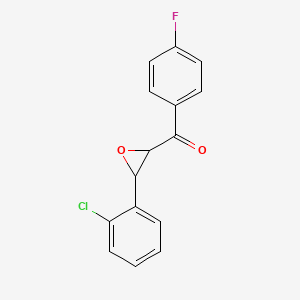
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane
Descripción general
Descripción
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane, also known as CPFO, is a synthetic compound that belongs to the family of oxiranes. CPFO has been widely studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane involves the inhibition of DNA synthesis and cell division. It achieves this by binding to the minor groove of DNA and disrupting the hydrogen bonding between the bases, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacterial cells by disrupting their DNA synthesis. In addition, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been found to have low toxicity in normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is its potent cytotoxic and antibacterial activity, making it a promising candidate for the development of new drugs. However, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane can be difficult to synthesize, and its low solubility in water can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane. One potential direction is the development of new derivatives of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of new methods for the synthesis of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane could also lead to its wider use in the field of medicinal chemistry.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. Its potent cytotoxic and antibacterial activity, along with its low toxicity in normal cells, make it a promising candidate for the development of new drugs. Further research is needed to explore its full potential and to overcome the limitations associated with its synthesis and solubility.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been studied for its potential applications in the treatment of various diseases, including cancer and bacterial infections. It has been shown to exhibit potent cytotoxic activity against cancer cells, as well as antibacterial activity against a range of bacterial strains.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)oxiran-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-4-2-1-3-11(12)14-15(19-14)13(18)9-5-7-10(17)8-6-9/h1-8,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRNXFWVULYKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)


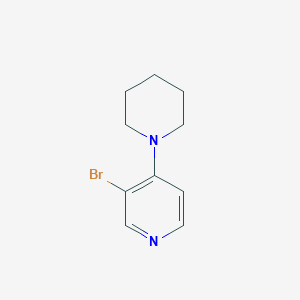
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)
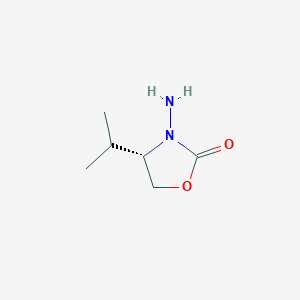

![4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3042004.png)
